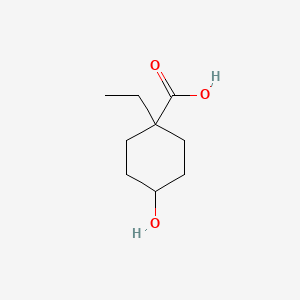

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

Description

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It features a cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group

Properties

IUPAC Name |

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLZOWCLHWFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 1-ethyl-4-oxocyclohexane-1-carboxylic acid.

Reduction: Formation of 1-ethyl-4-hydroxycyclohexane-1-methanol.

Substitution: Formation of 1-ethyl-4-aminocyclohexane-1-carboxylic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating more complex molecules.

Table 1: Common Reactions Involving 1-Ethyl-4-hydroxycyclohexane-1-carboxylic Acid

| Reaction Type | Reaction Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidation | Ketones or carboxylic acids |

| Reduction | Carboxylic acid reduction | Alcohols |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

Biology

Emerging research indicates potential biological activities associated with this compound. The functional groups (hydroxyl and carboxylic acid) facilitate interactions with biomolecules, which may lead to modulation of enzymatic activities or receptor functions.

Case Study: Anti-inflammatory Effects

Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by modulating signaling pathways such as MAPK and STAT. Investigating 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid could reveal its role in these mechanisms.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its structural features allow for potential applications in drug development, particularly in creating novel pharmaceuticals targeting metabolic disorders or inflammatory diseases.

Table 2: Investigated Therapeutic Properties

| Property | Potential Application |

|---|---|

| Anti-inflammatory | Reducing inflammation in chronic diseases |

| Antioxidant | Protecting cells from oxidative stress |

| Metabolic regulation | Influencing metabolic pathways |

Industrial Applications

Industrially, 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various formulations in sectors such as coatings, plastics, and pharmaceuticals.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid, future research should focus on:

- In Vitro Studies : Investigating effects on specific cell lines to elucidate mechanisms of action.

- In Vivo Studies : Utilizing animal models to gain insights into pharmacokinetics and therapeutic potential.

- Clinical Trials : Advancing to human trials if preclinical studies indicate efficacy and safety.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid involves its

Biological Activity

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (C9H16O3) is a cyclohexane derivative notable for its potential biological activities. This compound features an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 1-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods, including catalytic hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Table 1: Chemical Reactions of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic Acid

| Reaction Type | Reaction Description | Example Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketone | Potassium permanganate |

| Reduction | Carboxylic acid reduced to alcohol | Lithium aluminum hydride |

| Substitution | Hydroxyl group substituted with halogens | Thionyl chloride |

The biological activity of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is primarily attributed to its functional groups. The hydroxyl and carboxylic acid moieties enable the formation of hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Therapeutic Potential

Recent studies have explored the compound's potential in drug development. Its structure suggests possible applications in treating metabolic disorders and other conditions due to its ability to influence enzyme activity and biochemical pathways.

Case Studies

- Metabolic Disorders : Research has indicated that derivatives similar to 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid may play a role in metabolic pathways. For instance, a study isolated an unknown compound from urine samples of children with suspected metabolic disorders, suggesting that related compounds could be involved in metabolic regulation .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. The compound's ability to interact with bacterial enzymes suggests potential applications as an antimicrobial agent .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, indicating that the structural features of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid could enhance its anticancer properties .

Comparative Analysis

Comparative studies with similar compounds such as 4-Hydroxycyclohexanecarboxylic acid and 1-Methyl-4-hydroxycyclohexane-1-carboxylic acid reveal that the presence of the ethyl group in 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid significantly affects its reactivity and biological activity. The ethyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Table 2: Comparison of Related Compounds

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid | Ethyl group enhances reactivity | Potential therapeutic applications |

| 4-Hydroxycyclohexanecarboxylic acid | Lacks ethyl group | Reduced reactivity |

| 1-Methyl-4-hydroxycyclohexane-1-carboxylic acid | Methyl group alters steric properties | Different biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.